molecular formula C13H14N2O2 B3005887 1-(Furan-2-ylmethyl)-3-(2-methylphenyl)urea CAS No. 184897-33-4

1-(Furan-2-ylmethyl)-3-(2-methylphenyl)urea

Cat. No.: B3005887
CAS No.: 184897-33-4
M. Wt: 230.267
InChI Key: JDFYBIQKXZAMMA-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-3-(2-methylphenyl)urea is a urea derivative featuring a furan-2-ylmethyl group and a 2-methylphenyl substituent.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-10-5-2-3-7-12(10)15-13(16)14-9-11-6-4-8-17-11/h2-8H,9H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFYBIQKXZAMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)-3-(2-methylphenyl)urea typically involves the reaction of furan-2-ylmethanamine with 2-methylphenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene, and at room temperature. The reaction proceeds smoothly to yield the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Urea derivatives with various substituents.

Scientific Research Applications

1-(Furan-2-ylmethyl)-3-(2-methylphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-3-(2-methylphenyl)urea is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituents on the urea scaffold significantly influence molecular properties. Below is a comparative analysis (Table 1):

Compound Name Substituent R1 Substituent R2 Molecular Weight (g/mol) Key Properties/Activities Reference
1-(Furan-2-ylmethyl)-3-(2-methylphenyl)urea Furan-2-ylmethyl 2-Methylphenyl ~245.3* High lipophilicity; potential antimicrobial activity
1-(Furan-2-ylmethyl)-3-(3-nitrophenyl)urea Furan-2-ylmethyl 3-Nitrophenyl 276.3 Electron-withdrawing nitro group; possible enhanced reactivity
1-(4-Methoxyphenyl)-3-(2-nitrophenyl)urea 4-Methoxyphenyl 2-Nitrophenyl 287.3 Electron-donating methoxy group; altered solubility
1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea 2-(1H-Indol-3-yl)ethyl 2-Methylphenyl 335.4 Bulky indole group; potential CNS activity
1-(Furan-2-ylmethyl)-1-methyl-3-[4-(trifluoromethyloxy)phenyl]urea Furan-2-ylmethyl (N-methyl) 4-Trifluoromethoxyphenyl 342.3 Increased steric hindrance; fluorinated group enhances metabolic stability

*Estimated based on similar structures.

Key Observations :

  • Electron-Donating vs. In contrast, the 4-methoxyphenyl group () enhances solubility via polarity .
  • Lipophilicity : The 2-methylphenyl group in the target compound improves lipophilicity compared to polar substituents like methoxy or nitro groups, favoring membrane penetration .
  • Steric Effects : N-Methylation () or bulky indole groups () may reduce binding affinity to target enzymes but improve pharmacokinetic stability .
Antimicrobial Activity
  • 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea (-10): Shows broad-spectrum antibacterial activity (MIC: 12.5–50 µg/mL) against pathogens like E. coli and S. aureus but is inactive against Bacillus subtilis. The carbamoylguanidine moiety likely enhances hydrogen bonding to bacterial targets .
  • Thiourea Analogues (): Thiourea derivatives (e.g., 1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea) show superior antimicrobial activity compared to urea derivatives, possibly due to improved thiol-group interactions .
Enzyme Inhibition
  • Urease Inhibitors (): Compounds like phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones exhibit urease inhibition (IC50: 1–10 µM).

Biological Activity

1-(Furan-2-ylmethyl)-3-(2-methylphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of furan derivatives with isocyanates, leading to the formation of urea linkages. Characterization techniques such as NMR, FTIR, and GC-MS are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Escherichia coli32 µg/mLBactericidal
Salmonella typhi16 µg/mLBactericidal
Staphylococcus aureus64 µg/mLBacteriostatic
Bacillus subtilis>128 µg/mLNo activity

The compound exhibited a bactericidal effect against Escherichia coli and Salmonella typhi, while it demonstrated a bacteriostatic effect against Staphylococcus aureus. Notably, Bacillus subtilis showed resistance to this compound at all tested concentrations .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast cancer)10Induction of apoptosis
HeLa (Cervical cancer)15Cell cycle arrest
A549 (Lung cancer)20Inhibition of proliferation

The cytotoxic effects were observed to be dose-dependent, with significant induction of apoptosis noted in MCF-7 cells. Flow cytometry analyses revealed that the compound triggers apoptosis via caspase activation .

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular pathways, potentially leading to altered cellular functions and apoptosis in cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Emmanuel et al. assessed the antimicrobial efficacy of various derivatives of furan-based compounds, including this compound. The results demonstrated a broad spectrum of activity against common pathogens, reinforcing its potential for development into a novel antimicrobial agent .

Case Study 2: Anticancer Potential
In another investigation focused on cancer cell lines, researchers evaluated the effects of this compound on MCF-7 and A549 cells. The findings indicated that treatment with the compound resulted in significant cell death and reduced viability in a dose-dependent manner, highlighting its potential as an anticancer drug candidate .

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